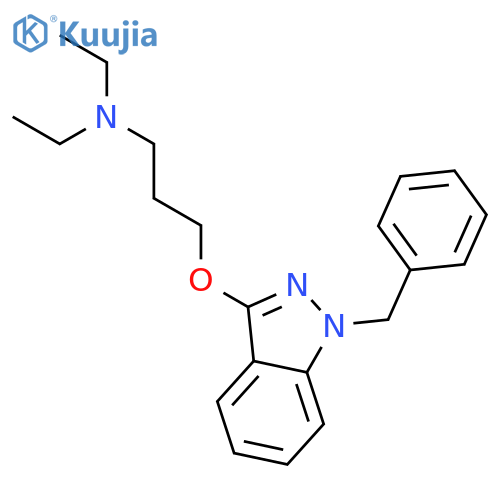Cas no 47448-66-8 (1-Benzyl-3-3-(diethylamino)propoxy-1H-indazole)
1-ベンジル-3-3-(ジエチルアミノ)プロポキシ-1H-インドールは、有機合成化学および医薬品中間体として重要な化合物です。その特徴的な構造は、ベンジル基とジエチルアミノプロポキシ基が結合したインドール骨格を持ち、高い反応性と多様な応用可能性を示します。特に、医薬品開発においては、生理活性物質の合成中間体としての利用が期待されています。この化合物は、優れた溶解性と安定性を有し、各種反応条件下での取り扱いが容易である点が特長です。また、分子内に含まれる窒素原子がさらに誘導体化の可能性を広げ、創薬研究における有用性を高めています。

47448-66-8 structure
商品名:1-Benzyl-3-3-(diethylamino)propoxy-1H-indazole
1-Benzyl-3-3-(diethylamino)propoxy-1H-indazole 化学的及び物理的性質
名前と識別子
-
- 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole
- 1-Benzyl-3-(3-diethylaminopropyloxy)-1H-indazole
- {3-[(1-benzylindazol-3-yl)oxy]propyl}diethylamine
- 47448-66-8
- BCP29950
- DTXSID00676587
- {3-[(1-benzyl-1H-indazol-3-yl)oxy]propyl}diethylamine
- 3-(1-benzylindazol-3-yl)oxy-N,N-diethylpropan-1-amine
- 1-BENZYL-3-(3-DIETHYLAMINO-PROPOXY)-1H-INDAZOLE
- AKOS015839381
- DB-070807
- 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-diethylpropan-1-amine
- 3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-diethylpropan-1-amine
- 1-Benzyl-3-3-(diethylamino)propoxy-1H-indazole
-
- インチ: InChI=1S/C21H27N3O/c1-3-23(4-2)15-10-16-25-21-19-13-8-9-14-20(19)24(22-21)17-18-11-6-5-7-12-18/h5-9,11-14H,3-4,10,15-17H2,1-2H3
- InChIKey: UZNJSMFIGONURK-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 337.21500
- どういたいしつりょう: 337.215412493g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 9
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 30.3Ų
じっけんとくせい
- PSA: 30.29000
- LogP: 4.19530
1-Benzyl-3-3-(diethylamino)propoxy-1H-indazole セキュリティ情報
- 危険レベル:IRRITANT
1-Benzyl-3-3-(diethylamino)propoxy-1H-indazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-Benzyl-3-3-(diethylamino)propoxy-1H-indazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG26269-50mg |
1-BENZYL-3-(3-DIETHYLAMINO-PROPOXY)-1H-INDAZOLE |
47448-66-8 | 50mg |
$334.00 | 2024-04-20 | ||
| TRC | B275750-50mg |
1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole |
47448-66-8 | 50mg |
$ 219.00 | 2023-04-18 | ||
| TRC | B275750-500mg |
1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole |
47448-66-8 | 500mg |
$ 1654.00 | 2023-04-18 | ||
| A2B Chem LLC | AG26269-500mg |
1-BENZYL-3-(3-DIETHYLAMINO-PROPOXY)-1H-INDAZOLE |
47448-66-8 | 500mg |
$1727.00 | 2024-04-20 |
1-Benzyl-3-3-(diethylamino)propoxy-1H-indazole 関連文献
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
47448-66-8 (1-Benzyl-3-3-(diethylamino)propoxy-1H-indazole) 関連製品
- 36504-71-9(Benzydamine N-Oxide)
- 1246820-03-0(Benzydamine-d6 N-Oxide)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 249916-07-2(Borreriagenin)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
